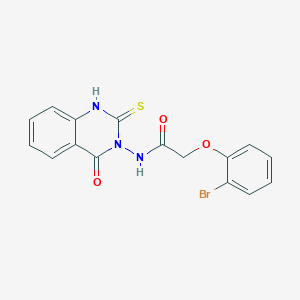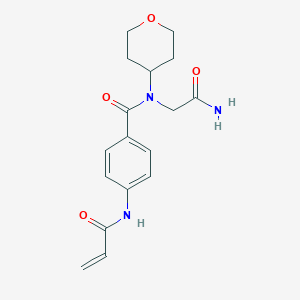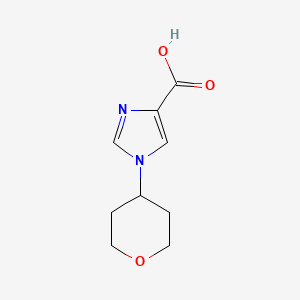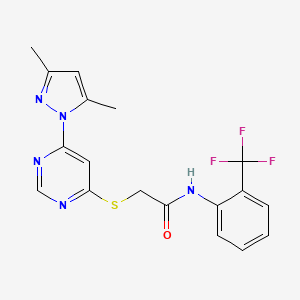
2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action and biochemical and physiological effects.
科学的研究の応用
Synthesis and Antimicrobial Activity
A study focused on the synthesis of various acetamide derivatives, including compounds related to 2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, demonstrated notable antimicrobial activity. This research highlights the potential of such compounds in the development of new antimicrobial agents (Fahim & Ismael, 2019).
Intramolecular Electrophilic Cyclization
In another study, the utility of similar compounds in the field of organic synthesis was explored, particularly in the context of intramolecular electrophilic cyclization. This process is significant for the creation of complex organic structures that have potential applications in pharmaceuticals and materials science (Kut, Onysko, & Lendel, 2020).
Pesticidal Activities
Research into quinazolinone derivatives, closely related to the compound , has shown promising results in the realm of pesticides. These compounds exhibited significant antibacterial and insecticidal activities, underscoring their potential use in agricultural applications (Misra & Gupta, 1982).
Antimicrobial Profile of Schiff Bases
The synthesis of compounds structurally related to 2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been studied for their Schiff base properties, with a focus on antimicrobial activity. This study adds to the understanding of the potential use of these compounds in combating microbial infections (Fuloria, Fuloria, & Gupta, 2014).
Photodynamic Therapeutics
A recent study delves into the synthesis of quinazolin-4(3H)-ones, similar to the compound in focus, and their application in photodynamic therapy. The study explores the photo-activity of these compounds towards DNA, indicating their potential use in developing new photodynamic therapeutic agents (Mikra et al., 2022).
特性
IUPAC Name |
2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3S/c17-11-6-2-4-8-13(11)23-9-14(21)19-20-15(22)10-5-1-3-7-12(10)18-16(20)24/h1-8H,9H2,(H,18,24)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBORUMFNHFXSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)COC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2582947.png)
![3-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2582949.png)

![4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2582955.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2582959.png)
![1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2582960.png)

![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2582962.png)
![2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide](/img/structure/B2582965.png)
![N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582966.png)

